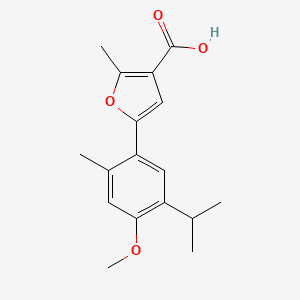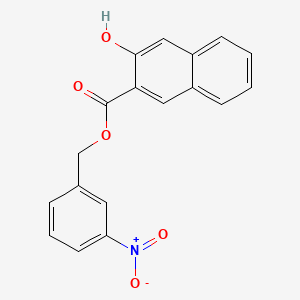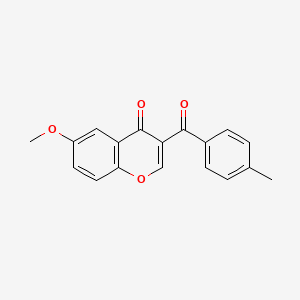![molecular formula C20H19NO2S B5728390 N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide (ETP-46464) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 belongs to the family of naphthamides, which are known to exhibit various biological activities.
Mecanismo De Acción
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide exerts its biological activity by binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of proteins in cells, which triggers the induction of apoptosis in cancer cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the activity of 5-lipoxygenase by binding to its active site, which leads to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the production of inflammatory mediators, which leads to the reduction of inflammation. It has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in lab experiments is its specificity for the proteasome and 5-lipoxygenase enzymes, which makes it a useful tool for studying their biological functions. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more potent analogs of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide with improved solubility and specificity for the proteasome and 5-lipoxygenase enzymes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in vivo.
Métodos De Síntesis
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is synthesized using a multi-step process that involves the reaction of 4-ethylthiophenol with 2-naphthoyl chloride in the presence of a base to form the intermediate product, 2-(4-ethylthiophenyl)-1-naphthalenol. This intermediate product is then reacted with methyl iodide in the presence of a base to form the final product, N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme, 5-lipoxygenase, which is responsible for the production of inflammatory mediators.
Propiedades
IUPAC Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-3-24-16-11-9-15(10-12-16)21-20(22)18-13-8-14-6-4-5-7-17(14)19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFKFUIALKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)


![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)